molecular formula C12H14ClN3 B1295564 N-(7-Chloroquinolin-4-yl)propane-1,3-diamine CAS No. 7597-14-0

N-(7-Chloroquinolin-4-yl)propane-1,3-diamine

Cat. No.: B1295564
CAS No.: 7597-14-0
M. Wt: 235.71 g/mol
InChI Key: YXPOTYIIRALLPH-UHFFFAOYSA-N
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Description

N-(7-Chloroquinolin-4-yl)propane-1,3-diamine: is a benzene derivative that binds to histamine receptors. It has been shown to have antihistaminergic and antipsychotic properties in animal models

Mechanism of Action

Target of Action

N-(7-Chloroquinolin-4-yl)propane-1,3-diamine, also known as N’-(7-chloroquinolin-4-yl)propane-1,3-diamine, is a benzene derivative that primarily targets histamine receptors . Histamine receptors play a crucial role in the immune response and act as a mediator of itching and inflammation.

Mode of Action

This compound acts as an agonist at the H3 histamine receptor . An agonist is a substance that initiates a physiological response when combined with a receptor. In this case, this compound binds to the histamine receptors, triggering a response.

Pharmacokinetics

Its molecular weight is235.71 g/mol , which could influence its absorption, distribution, metabolism, and excretion (ADME) properties. The compound’s bioavailability could be affected by factors such as its solubility, stability, and the presence of transport proteins.

Result of Action

This compound has been shown to have antihistaminergic and antipsychotic properties in animal models . Antihistaminergic refers to the blocking or dampening of the histamine receptors, which can help alleviate symptoms of allergic reactions. The antipsychotic properties suggest potential uses in managing certain mental health disorders.

Biochemical Analysis

Biochemical Properties

N-(7-Chloroquinolin-4-yl)propane-1,3-diamine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the activity of heme crystallization, which is a crucial process in the life cycle of the malaria parasite Plasmodium falciparum . Additionally, this compound exhibits binding interactions with DNA and RNA, affecting their stability and function .

Cellular Effects

This compound influences various types of cells and cellular processes. It has been observed to induce apoptosis in cancer cells, including human breast cancer (MCF-7), colon carcinoma (HCT-116), and cervical carcinoma (HeLa) cell lines . The compound also affects cell signaling pathways, such as the MAPK/ERK pathway, leading to altered gene expression and cellular metabolism . Furthermore, this compound has shown potential in modulating immune cell functions, enhancing the body’s defense mechanisms against infections .

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions at the molecular level. It binds to heme molecules, preventing their crystallization and thereby inhibiting the growth of the malaria parasite . Additionally, the compound can intercalate into DNA, disrupting its replication and transcription processes . This compound also acts as an inhibitor of topoisomerase enzymes, leading to DNA damage and cell death .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation observed over extended periods . Long-term exposure to this compound has shown sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits potent antimalarial activity, effectively reducing parasitemia levels in infected mice . Higher doses may lead to toxic effects, including hepatotoxicity and nephrotoxicity It is crucial to determine the optimal dosage range to maximize therapeutic benefits while minimizing adverse effects

Metabolic Pathways

This compound is involved in various metabolic pathways. It undergoes biotransformation in the liver, primarily through cytochrome P450 enzymes . The compound is metabolized into several active and inactive metabolites, which are subsequently excreted via the kidneys . Additionally, this compound can affect metabolic flux and alter metabolite levels, leading to changes in cellular energy production and utilization .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can cross cell membranes via passive diffusion and active transport processes . The compound interacts with specific transporters and binding proteins, facilitating its uptake and accumulation in target cells . This compound has been found to localize in specific cellular compartments, such as the nucleus and mitochondria, where it exerts its biological effects .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound contains targeting signals that direct it to specific compartments or organelles within the cell . For example, this compound can accumulate in the nucleus, where it interacts with DNA and affects gene expression . Additionally, the compound may undergo post-translational modifications that influence its localization and activity . Understanding the subcellular distribution of this compound is essential for elucidating its mechanism of action and optimizing its therapeutic potential.

Chemical Reactions Analysis

N-(7-Chloroquinolin-4-yl)propane-1,3-diamine undergoes various types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Comparison with Similar Compounds

N-(7-Chloroquinolin-4-yl)propane-1,3-diamine can be compared with other similar compounds such as:

Properties

IUPAC Name

N'-(7-chloroquinolin-4-yl)propane-1,3-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClN3/c13-9-2-3-10-11(15-6-1-5-14)4-7-16-12(10)8-9/h2-4,7-8H,1,5-6,14H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXPOTYIIRALLPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CN=C2C=C1Cl)NCCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40288562
Record name N-(7-Chloroquinolin-4-yl)propane-1,3-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40288562
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7597-14-0
Record name NSC56620
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56620
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-(7-Chloroquinolin-4-yl)propane-1,3-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40288562
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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